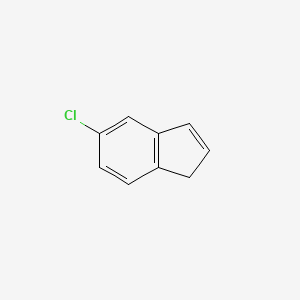

5-Chloro-1H-indene

Descripción

Significance of Halogenated Indene (B144670) Derivatives in Contemporary Chemical Science

Halogenated organic compounds play a unique and pivotal role in modern chemical and life sciences. nih.gov The incorporation of a halogen atom, such as chlorine, into the indene core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This strategic halogenation can lead to enhanced efficacy and novel modes of action in pharmaceuticals and agrochemicals. nih.gov

The versatility of halogenated indenes stems from their dual functionality. The indene core itself provides a rigid scaffold that can be readily functionalized, while the halogen atom can participate in various chemical transformations, including substitution and cross-coupling reactions, allowing for the construction of complex molecular architectures. ambeed.com Consequently, halogenated indene derivatives are integral to the development of a wide array of bioactive molecules, including antitumor, antimicrobial, anti-inflammatory, and fungicidal agents. acs.orgacs.org

Overview of 5-Chloro-1H-indene's Role as a Fundamental Research Scaffold

Within the class of halogenated indenes, this compound stands out as a fundamental building block in organic synthesis. Its structure, featuring a chlorine atom at the 5-position of the indene ring system, makes it a valuable precursor for a diverse range of more complex molecules. The chlorine substituent not only modulates the electronic properties of the aromatic ring but also serves as a handle for further chemical modifications. rsc.org

Researchers utilize this compound and its derivatives, such as 5-Chloro-1-indanone (B154136), as key intermediates in the synthesis of important biomedical compounds and new classes of pesticides. chemicalbook.com For instance, 5-Chloro-1-indanone is a crucial starting material for the insecticide indoxacarb (B177179). chemicalbook.com Furthermore, derivatives of this compound are being investigated for their potential in medicinal chemistry, with studies exploring their application as anticonvulsants and anticholinergics. chemicalbook.com The ability to transform the indene core, for example, through nitrogen atom insertion to form isoquinolines, further highlights the synthetic utility of this scaffold. rsc.org

The following table provides a summary of the key properties of this compound and a related derivative, 5-Chloro-1-indanone.

| Property | This compound | 5-Chloro-1-indanone |

| CAS Number | 3970-51-2 chemicalbook.com | 42348-86-7 |

| Molecular Formula | C9H7Cl ambeed.com | C9H7ClO |

| Molecular Weight | 150.61 g/mol | 166.60 g/mol |

| Appearance | Not specified | Off-white crystals |

| Melting Point | Not specified | 94-98 °C |

The strategic placement of the chlorine atom on the indene framework provides a versatile platform for synthetic chemists to explore new chemical entities with potentially valuable biological activities. The continued investigation of this compound and its derivatives is expected to yield further advancements in various fields of chemical science.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDGBPWSONPHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585782 | |

| Record name | 5-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-51-2 | |

| Record name | 5-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 1h Indene and Its Advanced Derivatives

Classical and Contemporary Synthetic Routes to the 5-Chloro-1H-indene Core

The construction of the this compound scaffold can be achieved through various synthetic strategies. These methods often involve the formation of its ketone analog, 5-chloro-1-indanone (B154136), as a key intermediate.

Cyclization Reactions in the Formation of this compound and its Ketone Analogs

Cyclization reactions are fundamental to the synthesis of the indene (B144670) ring system. These reactions can be broadly categorized into intramolecular Friedel-Crafts acylations and transition metal-catalyzed processes.

Intramolecular Friedel-Crafts acylation is a classic and widely used method for the synthesis of 5-chloro-1-indanone. This reaction typically involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride.

One common approach starts with 3-chlorobenzaldehyde (B42229), which is reacted with malonic acid in the presence of formic acid and diethylamine (B46881) to produce 3-(3-chlorophenyl)propionic acid. beilstein-journals.orgchemicalbook.comgoogle.com This intermediate then undergoes intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as zinc chloride, in a solvent like methylene (B1212753) chloride to yield 5-chloro-1-indanone. beilstein-journals.orgchemicalbook.comgoogle.com The reaction temperature for the cyclization step can range from -10 to 80 °C. chemicalbook.comgoogle.com

Alternatively, 3-(4-chlorophenyl)propanoic acid can be cyclized. beilstein-journals.org Another route involves the reaction of chlorobenzene (B131634) with 3-chloropropionyl chloride. patsnap.compatsnap.comgoogle.com In one variation, this reaction is carried out using a mixed molten salt of aluminum trichloride (B1173362) and sodium chloride as the catalyst at elevated temperatures. google.com A one-step synthesis has also been developed using chlorobenzene and 3-chloropropionyl chloride with a macroporous strongly acidic resin as a recyclable catalyst and perfluoro-tert-butyl alcohol as a solvent. patsnap.com

The table below summarizes various conditions reported for the synthesis of 5-chloro-1-indanone via intramolecular Friedel-Crafts acylation.

| Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| 3-(3-chlorophenyl)propionic acid, Malonyl chloride | Zinc chloride | Methylene chloride | - | 79.5% | google.com |

| Chlorobenzene, 3-chloropropionyl chloride | Macroporous strongly acidic resin | Perfluoro-tert-butanol | 30°C | >91.9% | patsnap.com |

| Chlorobenzene, 3-chloropropionyl chloride | Aluminum trichloride | - | 5°C to 70°C | - | patsnap.com |

| 3-chloro-1-(4-chlorophenyl)-1-propanone | Sulfuric acid | Inert solvent | 90-150°C | 66-70% | google.com |

| 3-chloro-1-(4-chlorophenyl)-1-propanone | Solid acid catalyst | - | 200-425°C | - | google.com |

This table is interactive. Users can sort and filter the data.

It is important to note that the reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the final product. For instance, the use of chlorosulfonic acid as both a reagent and a solvent has been reported for the cyclization of electron-deficient arenes. researchgate.net Polyphosphoric acid (PPA) and methanesulfonic acid are also effective cyclizing agents for phenalkyl carboxylic acids. masterorganicchemistry.com

Transition metal catalysis offers powerful and versatile methods for the synthesis of indene derivatives, often providing access to a broader range of substituted products with high efficiency and selectivity.

A notable method for synthesizing indene derivatives involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, catalyzed by a Rhodium(I) complex. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds in high yields and its regioselectivity is dependent on the steric properties of the alkyne's substituent, with bulky groups favoring the alpha-position of the indene. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net The proposed mechanism involves a cascade of transmetalation to form an arylrhodium(I) intermediate, followed by alkyne insertion, oxidative addition of the C-Cl bond, and finally, reductive elimination to construct the indene ring. organic-chemistry.org This method is effective for internal alkynes but does not work well with terminal alkynes or alkenes. organic-chemistry.org

| Catalyst System | Substrates | Solvent | Temperature | Key Feature | Reference |

| [RhCl(cod)]₂ / Na₂CO₃ | 2-(chloromethyl)phenylboronic acid, internal alkynes | Dioxane/H₂O | 50°C | High regioselectivity based on alkyne substituents | organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

Nickel-catalyzed carboannulation reactions provide an efficient route to indenes from o-bromobenzyl zinc bromide and various unsaturated compounds, including both terminal and internal alkynes. organic-chemistry.orgnih.govacs.orgacs.org This method is tolerant of a wide range of substrates and generally produces good yields. organic-chemistry.orgnih.gov The reaction is thought to proceed via oxidative addition of a Ni(0) species to the aryl-bromide bond, followed by insertion of the alkyne. organic-chemistry.org Nickel(II) iodide complexes, such as Ni(PPh₃)₂I₂, have been identified as effective catalysts. organic-chemistry.org This approach has also been successfully extended to the synthesis of indane derivatives by using acrylates and styrenes instead of alkynes. nih.govacs.orgacs.org

| Catalyst | Reactants | Product Type | Key Feature | Reference |

| Nickel(II) iodide complex | o-bromobenzyl zinc bromide, terminal/internal alkynes | Indenes | Good yields, accommodates terminal alkynes | organic-chemistry.orgnih.gov |

| Nickel(II) iodide complex | o-bromobenzyl zinc bromide, acrylates/styrenes | Indanes | Extension to indane synthesis | nih.govacs.org |

This table is interactive. Users can sort and filter the data.

More recent developments have shown that nickel(II) can also catalyze the cyclization of propargylic compounds with soft nucleophiles to form highly substituted indenes under mild conditions in air. nih.gov

Ruthenium-catalyzed ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including indene derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.orguwindsor.ca This method typically involves the cyclization of a diene precursor. A strategy for constructing functionalized indenes utilizes readily available substituted phenols as starting materials. organic-chemistry.orgresearchgate.net The synthesis involves a sequence of a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed RCM, allowing for the controlled formation of functionalized indene derivatives in excellent yields. organic-chemistry.orgresearchgate.net This approach has also been used to create indenes that are selectively deuterated at the 3-position. organic-chemistry.org The driving force for RCM with terminal olefins is often the removal of volatile ethylene (B1197577) from the reaction mixture. uwindsor.ca

| Catalysis Sequence | Starting Materials | Key Transformation | Advantage | Reference |

| Pd-catalyzed Suzuki coupling, then Ru-catalyzed RCM | Substituted phenols | Controlled construction of functionalized indenes | Excellent yields, allows for selective deuteration | organic-chemistry.orgresearchgate.net |

This table is interactive. Users can sort and filter the data.

Enyne metathesis, also catalyzed by ruthenium carbene complexes, provides another pathway to synthesize carbo- and heterocyclic compounds from corresponding enynes. nih.gov The reaction is believed to proceed through a [2+2] cycloaddition between the ruthenium-carbene complex and the alkyne to form a ruthenacyclobutene intermediate. nih.gov

Transition Metal-Catalyzed Cyclizations for Indene Derivatives

Platinum-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes

A notable method for synthesizing substituted indenes involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by air-stable alkynophilic metal salts such as platinum(II) chloride (PtCl₂) and platinum(IV) chloride (PtCl₄). organic-chemistry.orgorganic-chemistry.orgacs.org This reaction proceeds under mild conditions, typically between 30 and 80°C. organic-chemistry.org The core of this transformation is the electrophilic activation of the alkyne by the platinum catalyst, which is then intercepted by a benzylic C-H bond. organic-chemistry.orgorganic-chemistry.org This method is versatile, accommodating primary, secondary, and even tertiary benzylic C-H bonds, the latter leading to the formation of all-carbon quaternary centers. organic-chemistry.org

Mechanistic studies, including labeling experiments and kinetic isotope effects, suggest that the reaction proceeds through a vinylidene intermediate. organic-chemistry.orgacs.org This involves a 1,2-hydrogen shift from the alkyne followed by a rate-limiting 1,5-hydride shift of the benzylic hydrogen. organic-chemistry.org While platinum and ruthenium catalysts have demonstrated high efficiency, other metals like gold and rhodium have been found to yield complex mixtures. organic-chemistry.org Density Functional Theory (DFT) calculations have further elucidated the competing pathways, indicating that the reaction pathway can involve a organic-chemistry.orgorganic-chemistry.org-R group migration, a organic-chemistry.orgpatsnap.com-H shift, and a 4π-electrocyclization to yield the final indene product. pku.edu.cn

Table 1: Platinum-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes

| Catalyst | Substrate | Product | Key Features |

| PtCl₂, PtCl₄ | 1-Alkyl-2-ethynylbenzenes | Substituted indenes | Mild conditions, tolerates various benzylic C-H bonds. organic-chemistry.orgorganic-chemistry.org |

| [RuCl₂(CO)₃]₂ | 1-Alkyl-2-ethynylbenzenes | Substituted indenes | High efficiency, similar to platinum catalysts. organic-chemistry.orgorganic-chemistry.org |

Brønsted Acid-Promoted Cyclization Strategies

Brønsted acids offer a metal-free alternative for the synthesis of indene derivatives through various cyclization strategies. These methods are often characterized by their atom economy and the use of readily available starting materials. organic-chemistry.orgorganic-chemistry.org

Cationic Cyclization of Arylallenes

Arylallenes can undergo a carbocation-initiated cyclization reaction to form polysubstituted indenes. colab.wsrsc.org This process is often promoted by Lewis acids, which facilitate the formation of an allylic cation. acs.org This cation then undergoes a chemoselective and regioselective electrocyclization. acs.org The reaction's success is dependent on the substitution pattern of the arylallene, with electron-donating groups at the meta position of the aryl ring generally favoring cyclization. acs.org In some instances, the initially formed 1H-indene can isomerize to the more stable 3H-indene. acs.org

Two-Component Reactions of Cinnamaldehydes and Sulfonamides

A simple and atom-economical approach to functionalized indenes involves a two-component reaction between cinnamaldehydes and sulfonamides, promoted by a Brønsted acid like poly(phosphoric acid) (PPA). organic-chemistry.orgorganic-chemistry.orgthieme-connect.comorganische-chemie.ch This cascade reaction proceeds through the in-situ generation of an iminium ion, which then undergoes a 5-exo-cyclization to afford N-indenylsulfonamides. organic-chemistry.org These products can be further converted into corresponding indenylenamines or indanones. organic-chemistry.orgorganic-chemistry.org

Iron(III) Chloride-Catalyzed Transformations

Iron(III) chloride (FeCl₃) has emerged as an inexpensive, abundant, and environmentally benign catalyst for various organic transformations, including the synthesis of indene derivatives. acs.orgresearchgate.netmdpi.com One such application involves the reaction of N-benzylic sulfonamides with internal alkynes. organic-chemistry.org This method provides highly functionalized indenes with excellent regioselectivity through the FeCl₃-catalyzed cleavage of the sp³ carbon-nitrogen bond, which generates a benzyl (B1604629) cation intermediate. organic-chemistry.org Another strategy utilizes FeCl₃ to catalyze the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes, which can be subsequently converted to 2-alkylindanones. organic-chemistry.org

Strategies for the Introduction of Halogen Substituents into the Indene Nucleus

The introduction of halogen atoms, such as chlorine, onto the indene core is a crucial step in the synthesis of compounds like this compound. Halogenation can occur at various stages of the synthesis. For instance, bromination of tetrahydro-1H-indene has been shown to yield tetrabromo octahydroindene isomers. nih.gov While specific methods for the direct chlorination of the indene nucleus to selectively produce the 5-chloro isomer are less commonly detailed in general literature, the synthesis of halogenated indenes often starts from halogenated precursors. Enzymatic halogenation and non-enzymatic pathways involving halide anions are also known for incorporating halogens into organic molecules, though their specific application to indene is not extensively documented. nih.gov

Precursor Chemistry for this compound Scaffolds

The synthesis of this compound often begins with readily available chlorinated precursors, such as 3',4-dichloropropiophenone or 6-chloro-1-indanone (B79716).

One established route involves the Friedel-Crafts alkylation of 3',4-dichloropropiophenone. patsnap.comgoogle.com This intramolecular cyclization is typically carried out at high temperatures in the presence of a Lewis acid like aluminum chloride to yield 5-chloro-1-indanone. patsnap.comgoogle.com However, this method can require harsh conditions and large amounts of catalyst. google.com An alternative approach uses sulfuric acid at temperatures between 90-150°C. google.com

Another key precursor is 6-chloro-1-indanone. The synthesis of this compound from 6-chloro-1-indanone is not a direct conversion but rather highlights the importance of correctly substituted indanones in indene synthesis. The numbering of the indene ring can be confusing; what is sometimes referred to as 5-chloro-1-indanone is used to synthesize 6-chloro-1H-indene. For example, a reaction sequence starting with 5-chloro-1-indanone can produce 6-chloro-3-isopropyl-1H-indene. prepchem.com A more direct precursor for this compound would be 5-chloro-1-indanone. This can be synthesized from 3-chlorobenzaldehyde and propionic acid, followed by a Friedel-Crafts acylation. google.comchemicalbook.comwipo.int The resulting 5-chloro-1-indanone can then be reduced to the corresponding alcohol, 5-chloro-2,3-dihydro-1H-inden-1-ol, which is subsequently dehydrated using an acid catalyst like p-toluenesulfonic acid to furnish 6-chloro-1H-indene (note the shift in numbering). lookchem.com To obtain this compound, one would need to start with a precursor that leads to the chlorine at the 5-position after the indene ring system is formed.

Table 2: Precursor-Based Synthesis of Chloro-Indene Scaffolds

| Precursor | Reagents | Intermediate/Product | Reference |

| 3',4-Dichloropropiophenone | AlCl₃ or H₂SO₄ | 5-Chloro-1-indanone | patsnap.comgoogle.com |

| 3-Chlorobenzaldehyde | 1. Propionic acid2. Friedel-Crafts acylation | 5-Chloro-1-indanone | google.comchemicalbook.comwipo.int |

| 5-Chloro-1-indanone | 1. Isopropyl magnesium chloride2. p-Toluenesulfonic acid | 6-Chloro-3-isopropyl-1H-indene | prepchem.com |

| 5-Chloro-1-indanone | 1. Reduction (e.g., NaBH₄)2. Dehydration | 6-Chloro-1H-indene | lookchem.com |

Asymmetric Synthesis and Stereoselective Transformations of this compound Analogs

The creation of specific stereoisomers of this compound derivatives is crucial for their biological activity. This is achieved through asymmetric synthesis and stereoselective transformations, which guide the reactions to favor the formation of one enantiomer over the other.

Enantioselective Hydroxylation for Chiral Indanone Intermediates

A key transformation in the synthesis of chiral derivatives is the enantioselective hydroxylation of a precursor molecule, 5-chloro-2-methoxycarbonyl-1-indanone. This reaction introduces a hydroxyl group at a specific position, creating a chiral center and forming a crucial indanone intermediate.

The success of enantioselective hydroxylation hinges on the use of chiral catalysts. These catalysts, being chiral themselves, create a chiral environment that directs the reaction to produce a predominance of one enantiomer.

Cinchona Alkaloids: Cinchonine (B1669041), a member of the Cinchona alkaloid family, is a widely used and effective catalyst for this transformation. buchler-gmbh.com These alkaloids are known for their versatility and ability to provide access to both enantiomers of a desired product. buchler-gmbh.com In the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone, cinchonine, in combination with an oxidant, can achieve high yields and enantiomeric excess (ee). For instance, using cinchonine as the catalyst, a yield of 82% and an enantiomeric excess of 92% have been reported. The catalyst-to-substrate ratio is a critical parameter, with a 1:0.2 ratio of substrate to cinchonine being optimal for maximizing both yield and enantioselectivity.

Vanadium-based Catalysts: Chiral vanadium complexes have also emerged as effective catalysts for asymmetric synthesis. mdpi.com Specifically, a vanadium(V) complex formed with a chiral Schiff base ligand derived from (S)-valine can catalyze asymmetric reactions. mdpi.com In the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone, a complex of vanadyl acetylacetonate (B107027) (VO(acac)₂) with a chiral ligand, (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine, has been shown to yield the (S)-enantiomer with an enantiomeric excess exceeding 90%.

The choice of oxidant is another crucial factor that significantly influences the efficiency and selectivity of the hydroxylation reaction.

Cumyl Hydroperoxide (CHP): Cumyl hydroperoxide is often the preferred oxidant when used with Cinchona alkaloid catalysts like cinchonine. The combination of cinchonine and CHP in a solvent like dichloromethane (B109758) has been shown to be highly effective. Optimization studies have revealed that using a bulkier oxidant like CHP can lead to better reaction outcomes compared to other hydroperoxides. thieme-connect.com

tert-Butyl Hydroperoxide (TBHP): tert-Butyl hydroperoxide is another commonly used oxidant in asymmetric hydroxylations. atamanchemicals.com It is utilized in various oxidation processes, including the enantioselective hydroxylation of β-keto esters. sioc-journal.cnresearchgate.net In some catalytic systems, TBHP has been used to achieve high yields and enantioselectivities. sioc-journal.cnresearchgate.net However, for the specific cinchonine-catalyzed hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone, cumyl hydroperoxide is generally favored due to its compatibility with the catalyst system.

| Catalyst System | Oxidant | Substrate | Product | Yield (%) | ee (%) | Reference |

| Cinchonine | Cumyl Hydroperoxide | 5-chloro-2-methoxycarbonyl-1-indanone | (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 82 | 92 | |

| Vanadyl Acetylacetonate/Chiral Ligand | - | 5-chloro-2-methoxycarbonyl-1-indanone | (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | - | >90 | |

| (R)-1-(tert-butylamino)-3- (naphthalen-2-yloxy)propan-2-ol | tert-Butyl Hydroperoxide | Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | (S)-methyl-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 92 | 57 (99 after recrystallization) | sioc-journal.cnresearchgate.net |

Application of Chiral Catalysts (e.g., Cinchonine, Vanadium-based Catalysts)

Biocatalytic Approaches for Chiral this compound Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. nih.gov This approach utilizes whole microorganisms or isolated enzymes to catalyze stereoselective transformations with high efficiency and selectivity under mild reaction conditions. nih.govcore.ac.uk

Whole-cell biocatalysis employs entire microbial cells, which contain the necessary enzymes for the desired transformation, eliminating the need for enzyme purification. nih.govplos.org

Bacillus cereus WZZ006 Strain: The Bacillus cereus WZZ006 strain has been identified as an effective whole-cell biocatalyst for the synthesis of chiral alcohols from prochiral ketones. researchgate.net This strain has been utilized in the bio-enzymatic resolution of racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester. x-mol.net Through a hydrolysis process lasting 36 hours, this method successfully yields the (S)-enantiomer of the compound. x-mol.net Other strains of Bacillus cereus, such as TQ-2, have also demonstrated high activity and excellent enantioselectivity in the reduction of various ketones to their corresponding chiral alcohols. nih.govresearcher.life

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. rsc.org This method relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. rsc.org

Lipases: Lipases are a class of enzymes commonly employed in the kinetic resolution of racemic alcohols. researchgate.net They catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other. rsc.org For instance, lipases can be used for the enantioselective acylation of a racemic alcohol, where one enantiomer is converted to an ester while the other remains as an alcohol, facilitating their separation. This technique is a cornerstone in producing enantiomerically pure intermediates for pharmaceuticals. researchgate.net

Epoxide Hydrolases: In an alternative approach for producing chiral indane derivatives, epoxide hydrolases can be used for the resolution of a racemic epoxide. For example, the resolution of racemic indene oxide using an epoxide hydrolase can yield the desired (1S,2R)-indene oxide, a key chiral intermediate, with very high enantiomeric excess. core.ac.uk

| Biocatalytic Method | Biocatalyst | Substrate | Product | Key Finding | Reference |

| Whole-Cell Biocatalysis | Bacillus cereus WZZ006 | Racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | Successful resolution via hydrolysis | x-mol.net |

| Enzymatic Resolution | Lipases | Racemic alcohols | Enantiomerically pure alcohols and esters | High chemo-, regio-, and enantioselectivity | rsc.orgresearchgate.net |

| Enzymatic Resolution | Epoxide Hydrolase | Racemic indene oxide | (1S,2R)-indene oxide | High enantiomeric excess (>99.9% ee) | core.ac.uk |

Whole-Cell Biocatalysis (e.g., Bacillus cereus WZZ006 Strain)

Principles of Green Chemistry in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aimed at reducing the environmental impact of chemical processes. wjpps.comrsc.org These principles focus on waste prevention, improving atom economy, using less hazardous chemicals, and designing energy-efficient processes. um-palembang.ac.id

A significant stride in the green synthesis of indene derivatives involves the use of environmentally benign solvents or solvent-free conditions. jocpr.com Traditional organic syntheses often rely on volatile, toxic, and flammable organic solvents, which contribute significantly to chemical waste. rsc.org To mitigate this, researchers have explored alternative reaction media, such as water, or have developed methods that eliminate the need for a solvent altogether. rsc.orgresearchgate.net

A notable example is a patented method for synthesizing 5-chloro-1-indanone, a precursor to this compound, which aims to reduce environmental pollution by avoiding strong acids and large volumes of wastewater associated with conventional methods. google.com This process involves the reaction of 3-chlorobenzaldehyde with propionic acid, followed by a Friedel-Crafts acylation. google.com While it still uses organic solvents like formic acid diethylamine and methylene chloride, the focus on reducing hazardous waste aligns with green chemistry principles. google.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Solvent | Often volatile and toxic organic solvents | Water, benign solvents, or solvent-free conditions. jocpr.comresearchgate.net |

| Catalyst | Stoichiometric and often hazardous reagents | Catalytic amounts of reusable and less toxic catalysts. um-palembang.ac.id |

| Energy | Often requires high temperatures and prolonged heating | Microwave-assisted heating for shorter reaction times. rhhz.netnih.gov |

| Waste | Generates significant amounts of byproducts and solvent waste | Minimized waste through high atom economy and simple workup. rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing the efficiency of chemical reactions, including the synthesis of heterocyclic compounds related to indenes. rhhz.netnih.govcem.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govrsc.org

This technique is particularly beneficial for multi-component reactions, where several reactants are combined in a single step to form complex products. rhhz.net For example, the synthesis of various quinoline (B57606) derivatives has been significantly improved using microwave irradiation, offering higher yields in shorter times compared to conventional heating. nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. nih.govrsc.org

The advantages of MAOS include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to faster temperature increases.

Increased Yields: Shorter reaction times can minimize the formation of side products. nih.gov

Milder Conditions: Reactions can often be carried out at lower temperatures. nih.gov

In the context of indene derivatives, while specific examples for this compound are not extensively documented, the successful application of microwave technology to a wide range of similar heterocyclic and carbocyclic systems suggests its high potential for the synthesis of these compounds. cem.commdpi.comnih.gov For instance, the synthesis of methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, a related heterocyclic compound, was achieved in a higher yield and significantly shorter time using microwave irradiation compared to conventional heating. mdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.comsustainability-directory.com A high atom economy signifies a more sustainable process with less waste generation. wjpps.comsustainability-directory.com

Synthetic strategies that maximize atom economy include:

Addition Reactions: Reactions where all reactant atoms are incorporated into the final product.

Catalytic Reactions: Using small amounts of a catalyst that can be recycled, instead of stoichiometric reagents that end up as waste. um-palembang.ac.id

One-Pot Reactions: Combining multiple reaction steps without isolating intermediates, which reduces solvent use and material loss. acs.org

In the synthesis of indanone derivatives, which are precursors to indenes, methods are being developed to improve atom economy. beilstein-journals.org For example, cascade reactions that form multiple chemical bonds in a single step are particularly attractive for their efficiency and high atom economy. acs.org The synthesis of indenodihydropyridines and indenopyridines has been achieved with excellent yields and atom economy using a cascade strategy. acs.org

Minimizing waste is directly linked to atom economy. um-palembang.ac.id By designing synthetic routes that generate fewer byproducts, the need for costly and environmentally damaging waste treatment is reduced. sustainability-directory.com This not only benefits the environment but also improves the economic viability of the chemical process. sustainability-directory.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the outcome of chemical transformations involving this compound.

Reaction progress kinetic analysis (RPKA) is a powerful method for studying the rate laws of chemical reactions under synthetically relevant conditions. wikipedia.org This technique involves monitoring the concentrations of reactants and products over time to gain insights into the reaction mechanism, including the identification of catalytic resting states, catalyst activation or deactivation, and potential changes in the mechanism during the reaction. wikipedia.org

For reactions involving indene derivatives, mechanistic studies have been conducted to understand the catalytic cycles. For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes, a combination of experimental and theoretical studies proposed a mechanism involving the formation of a keteniminium ion, followed by a google.combeilstein-journals.org-hydride shift, cyclization, and subsequent steps to yield the final product. nih.gov DFT calculations identified the google.combeilstein-journals.org-hydride shift as the rate-determining step. nih.gov

The chlorine substituent at the 5-position of the indene ring plays a significant role in directing the outcome of chemical reactions. As an electron-withdrawing group, it influences the electronic distribution within the molecule, affecting its reactivity and the regioselectivity of subsequent transformations.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the chlorine atom can influence the position of attack on the aromatic ring. For example, in the Diels-Alder reaction of 5-substituted 1,4-naphthoquinones (structurally related to substituted indenes), the nature of the substituent significantly impacts the ratio of the resulting regioisomers. jocpr.com Similarly, in the C–H/N–H annulation of substituted benzamides with indenes, the electronic properties of substituents on both coupling partners were found to influence the reaction yields, although good yields were obtained with both electron-donating and electron-withdrawing groups. nih.gov A study on the reaction of substituted benzamides with 7-bromo-1H-indene demonstrated that the reaction proceeded with good regioselectivity, favoring one regioisomer over the other. nih.gov

Stereoselectivity: The rigid, bicyclic framework of the indane core, a derivative of indene, imposes significant conformational constraints. When a chiral center is introduced, for instance at the C1 position, its stereochemistry is well-defined. The chlorine substituent at the 5-position creates an asymmetric electronic environment that can influence the molecule's interaction with other chiral molecules or catalysts, leading to stereoselective outcomes. For example, the (S)-enantiomer of a 5-chloro-indan-1-amine derivative exhibits distinct biological activity compared to its (R)-enantiomer, highlighting the importance of stereochemistry. In the synthesis of complex heterocyclic systems, achieving high regio- and stereoselectivity is a primary challenge, and multi-component cycloaddition reactions are often employed to control the formation of specific isomers. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), can be used to understand and predict the regio- and stereochemical outcomes of such reactions. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Chloro 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the electronic structure and reactivity of molecules like 5-Chloro-1H-indene. numberanalytics.com These calculations, which are based on the principles of quantum mechanics, provide a detailed description of the electronic properties of molecules. numberanalytics.com Methods such as ab initio calculations are employed to study the ground and excited electronic states. For the parent molecule, indene (B144670), ab initio studies have been used to calculate the properties of its ground state and low-lying electronic states, with results showing good agreement with experimental data from various spectroscopic techniques. acs.org

The introduction of a chlorine atom at the 5-position of the indene ring significantly influences its electronic distribution and, consequently, its reactivity. The chlorine atom, being an electron-withdrawing group, can affect the electron density of the aromatic system. Quantum chemical methods are essential for quantifying these effects. nih.gov For instance, calculations can predict how the substituent alters the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles. nih.govepstem.net Studies on similar substituted aromatic systems have shown that electron-withdrawing groups generally lower the HOMO and LUMO energy levels. acs.org This can make the molecule more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.

Furthermore, quantum chemical calculations can elucidate the mechanisms of chemical reactions involving this compound. acs.org For example, in the context of atmospheric chemistry, computational studies have been used to investigate the reaction mechanisms of similar aromatic compounds with atmospheric oxidants like hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.org These studies can determine reaction pathways, activation energies, and product distributions, providing a detailed picture of the molecule's chemical behavior. copernicus.org

Density Functional Theory (DFT) Applications to Indene Systems

Density Functional Theory (DFT) has become a widely used computational tool for investigating the properties of indene and its derivatives due to its balance of accuracy and computational cost. researchgate.netdntb.gov.ua DFT methods are employed to study a range of properties, including molecular structures, vibrational frequencies, and electronic characteristics. researchgate.netmultidisciplinaryjournals.com

In the study of indene systems, DFT calculations have been successfully applied to predict geometries and vibrational spectra. scispace.com For instance, DFT has been used to investigate the structure and aromaticity of 1H-indene and its silicon-substituted analogs. scispace.comcolab.wsdbpia.co.kr These studies provide insights into bond lengths, bond angles, and the degree of aromatic character in the fused-ring system. scispace.com

For substituted indenes, such as those used in the development of fungicides, DFT calculations have been instrumental. acs.org For example, in a study of indene amino acid derivatives as succinate (B1194679) dehydrogenase inhibitors, DFT and molecular electrostatic potential analysis helped to corroborate the proposed binding mode of these compounds. acs.org This highlights the utility of DFT in understanding structure-activity relationships. acs.org

The application of time-dependent DFT (TD-DFT) is particularly relevant for studying the electronic excited states of indene systems. acs.org However, studies on indole (B1671886), a related heterocyclic compound, have shown that the choice of the functional is critical for accurately describing the ordering of the excited states. acs.org While some long-range corrected functionals can predict the correct ordering, the energy gaps may still differ from experimental values. acs.org This underscores the importance of careful functional selection and validation in TD-DFT studies of indene derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecules like this compound. researchgate.net These methods provide a dynamic picture of molecular behavior, which is crucial for understanding how these molecules interact with their environment and other molecules. canada.ca

MD simulations have been effectively used to study the behavior of various indene derivatives. For example, in the investigation of corrosion inhibitors, MD simulations were employed to understand the adsorption behavior of 2-(4-(substituted)arylidene)-1H-indene-1,3-dione derivatives on a metal surface. researchgate.netdntb.gov.ua These simulations can reveal the stability of the adsorbed layer and the nature of the interactions between the inhibitor molecules and the surface. researchgate.net

The rigidity of the indene ring structure influences its dynamic behavior. canada.cacanada.ca Studies on the electronic relaxation dynamics of substituted benzenes have shown that the rigid ring structure of indene leads to a longer lifetime of its first ππ* excited state compared to more flexible molecules. canada.cacanada.ca This rigidity is an important factor to consider in conformational analysis.

While specific MD simulation studies on this compound are not widely available in the provided search results, the principles from studies on related systems are applicable. Such simulations could provide valuable information on its aggregation behavior, interactions with solvents, and binding to biological targets.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations play a crucial role in predicting spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure and properties. nih.gov This interplay between theory and experiment is a powerful approach for the detailed characterization of molecules like this compound. mdpi.com

Quantum chemical methods, including DFT, are commonly used to predict various spectroscopic properties such as NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. epstem.netresearchgate.netresearchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts, and these theoretical values can be compared with experimental spectra to aid in the assignment of peaks. epstem.net In a study of halogenated pollutants, state-of-the-art quantum chemical calculations were used to accurately predict structural, rotational, and vibrational spectroscopic properties, which guided the analysis of the experimental gas-phase infrared spectrum. mdpi.com

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mdpi.com For example, studies have shown that comparing calculated NMR spectra with experimental data can help verify substituent positions on a molecular scaffold. Similarly, analyzing fragmentation patterns in mass spectrometry can be aided by computational predictions.

While specific spectroscopic predictions for this compound were not found in the provided search results, the established methodologies are directly applicable. Theoretical calculations of its ¹H and ¹³C NMR spectra, as well as its IR and UV-Vis spectra, would be invaluable for its unambiguous identification and characterization. DFT calculations have been used to assign peaks in the ¹H NMR spectrum of a mixture containing 2-pentafluorophenyl-5-chloro-1H-indene. researchgate.net

Theoretical Studies on Aromaticity and Stability of Indene Frameworks

The aromaticity and stability of the indene framework are fundamental properties that can be effectively investigated using theoretical methods. Aromaticity is a key concept in organic chemistry that explains the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems.

Theoretical studies on 1H-indene have utilized methods like DFT to explore its structure, bond characteristics, and aromaticity. scispace.com These studies have examined various criteria for aromaticity, including energetic, structural, and magnetic properties. scispace.com For instance, the analysis of molecular orbitals can reveal the presence of delocalized π systems that contribute to aromatic character. scispace.com

Furthermore, computational studies on related systems, such as indenyl cations, have explored how substituents affect the electronic ground state and stability. researchgate.net These studies provide insights into the electronic effects that govern the stability of the indene core.

Analysis of Electronic Effects of Chlorine Substituents on Indene Reactivity

The presence of a chlorine substituent on the indene ring has a significant impact on its electronic properties and chemical reactivity. Theoretical analysis is a powerful tool for understanding and quantifying these electronic effects.

Studies on the reactivity of substituted indenes have shown that electron-withdrawing groups, such as halogens, can significantly influence the molecule's behavior in chemical reactions. acs.org For instance, in a study on indene amino acid derivatives, the analysis of substituent electronic effects revealed that electron-withdrawing groups, particularly halogens, contributed to improved biological activity. acs.org

Furthermore, the electronic effects of chlorine substituents can be probed by studying their influence on reaction mechanisms. For example, theoretical studies on the elimination reactions of chloro-substituted indene derivatives have used kinetic isotope effects to elucidate reaction pathways. researchgate.net Computational analysis can also predict how the chlorine substituent affects the regioselectivity of reactions, such as electrophilic or nucleophilic attack on the indene ring. cam.ac.uk While specific computational analyses of the electronic effects of the chlorine substituent in this compound were not detailed in the provided search results, the established theoretical frameworks provide a clear path for such investigations.

Applications of 5 Chloro 1h Indene in Advanced Chemical Disciplines

Medicinal Chemistry and Biological Activity Investigations

The indene (B144670) ring system is a significant chemical feature associated with a range of biological activities. ljmu.ac.uk The presence of a chlorine atom at the 5-position can influence the electronic properties and reactivity of the molecule, potentially enhancing its biological interactions. cymitquimica.com

Derivatization Strategies for Enhancing Pharmacological Potency

Medicinal chemists frequently modify the 5-Chloro-1H-indene core to create derivatives with improved pharmacological properties. These strategies involve the synthesis of complex heterocyclic systems and detailed structure-activity relationship studies.

The this compound framework is a valuable starting material for synthesizing a variety of heterocyclic compounds. For instance, derivatives of 5-chloroisatin (B99725), which can be derived from this compound, are used to create complex heterocyclic systems like pyrido[2,3-b]pyrazines. researchgate.net The synthesis of indole (B1671886) derivatives from this scaffold has also been a focus, leading to compounds with potential therapeutic applications. acs.orgrsc.org

One notable application is in the creation of arylthioindole (ATI) derivatives, which are potent inhibitors of tubulin polymerization. nih.gov These derivatives often feature an aromatic ring at the 2-position of the indole structure. nih.gov Furthermore, the synthesis of novel quinoline-indole derivatives has been explored, with some compounds showing significant inhibitory activity against various cancer cell lines. sioc-journal.cn For example, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline has demonstrated potent activity against MGC-803, HCT-116, and Kyse450 cancer cells. sioc-journal.cn

The versatility of the this compound scaffold is further demonstrated by its use in synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]1,2,4-triazines, although specific examples directly starting from this compound are not detailed in the provided results. General methods for synthesizing such heterocyclic systems from related starting materials are well-established. mdpi.comekb.eg

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the chemical structure to understand how changes affect biological activity. scribd.comslideshare.net

For instance, in a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, halogen substituents at the 5-position of the indole ring, including chloro, were found to be essential for potent 5-HT6 receptor agonist properties. nih.gov This highlights the importance of the chlorine atom in the this compound moiety for this specific biological target.

In the context of anticancer research, SAR studies of dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors have identified key structural features for potent activity. nih.gov These studies have led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines. nih.gov Similarly, SAR investigations of indole derivatives as tubulin inhibitors have provided insights into the binding modes and interactions with tubulin, aiding in the design of new and more effective anticancer agents. nih.govmdpi.com

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety (e.g., Isoquinolines, Pyrazolo[1,5-a]pyrimidines, Pyrazolo[5,1-c]1,2,4-triazines, Indole derivatives)

Exploration of Bioactive Potential of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents.

The development of anticancer agents is a prominent application of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms like tubulin polymerization inhibition and anti-angiogenic effects. mdpi.com

Tubulin Polymerization Inhibition: Many derivatives of this compound function as tubulin polymerization inhibitors, which disrupt the formation of microtubules, a critical process for cell division, ultimately leading to cell death. nih.gov Arylthioindole (ATI) derivatives and certain dihydro-1H-indene derivatives are notable examples of potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Research has identified indole derivatives that are more potent than established anticancer agents like colchicine and vinblastine. nih.gov

| Derivative Class | Mechanism of Action | Key Findings |

| Arylthioindoles (ATIs) | Tubulin polymerization inhibition | More potent than some existing anticancer agents. nih.gov |

| Dihydro-1H-indenes | Tubulin polymerization inhibition | Potent antiproliferative activity against multiple cancer lines. nih.gov |

| Indole Derivatives | Tubulin polymerization inhibition | Bind to the colchicine site on tubulin. nih.govmdpi.com |

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov Several dihydro-1H-indene derivatives have been designed and evaluated as anti-angiogenic agents. nih.gov These compounds inhibit the formation of new blood vessels, thereby cutting off the nutrient supply to tumors. nih.gov Studies have shown that some of these derivatives can effectively inhibit tumor generation and proliferation in vivo without significant toxicity. nih.gov Indole derivatives, in general, have also been investigated for their anti-angiogenic properties. nih.govresearchgate.netresearchgate.netpensoft.net

The indan (B1671822) ring system, closely related to indene, is found in well-known anti-inflammatory drugs like Sulindac and Clidanac. ljmu.ac.ukcore.ac.uk This has spurred research into the anti-inflammatory potential of this compound derivatives. For example, 6-chloro-5-cyclohexyl indan-1-carboxylic acid (Clidanac) is a known anti-inflammatory agent. core.ac.uk Studies on indanyl tetrazole derivatives, including 5-(6'-chloroindan-1'-yl)tetrazole, have shown that these compounds exhibit anti-inflammatory activity in animal models. researchgate.net The mechanism of action for some of these derivatives may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Antimicrobial and Antifungal Efficacy

Derivatives of chlorinated indenes and related indole structures have demonstrated notable antimicrobial and antifungal properties. Research has shown that certain indole derivatives exhibit broad-spectrum antifungal activity against various phytopathogenic fungi. researchgate.net For instance, some synthesized indole derivatives were more potent than the commercial agricultural fungicide hymexazole against fungi such as Fusarium graminearum and Alternaria alternata. researchgate.net

The introduction of a chloro group, as seen in 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, has been investigated for its potential to enhance antimicrobial and antifungal activity. nih.govnih.gov Benzoxazolinones, which occur naturally in plants, are known for their defensive action against bacteria and fungi. nih.govnih.gov Studies on synthetic derivatives have shown that compounds substituted with moieties like p-aminobenzoic acid and sulphanilamide exhibit good activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov Furthermore, certain derivatives have displayed antifungal activity comparable to Miconazole against Candida albicans. nih.govnih.gov

The broader family of indole derivatives, which share structural similarities with indene, has been a significant area of research for antimicrobial agents. turkjps.org Specifically, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs have shown significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with some compounds being more effective than ciprofloxacin (B1669076) against MRSA. turkjps.org These derivatives also demonstrated good antifungal activity, particularly against C. krusei, even surpassing the standard drug fluconazole. turkjps.org

Antiviral Properties (e.g., Anticoronaviral Agents)

While direct studies on the antiviral properties of this compound are limited, research into structurally related indole derivatives has shown promise, particularly against coronaviruses. For example, indole chloropyridinyl esters have been evaluated for their antiviral efficacy against SARS-CoV-2. researchgate.netscilit.com These compounds target the SARS-CoV-2 3CL protease (3CLpro), an enzyme crucial for viral replication. nih.gov

One derivative, compound 1 , exhibited a SARS-CoV-2 3CLpro inhibitory IC₅₀ value of 250 nM and an antiviral EC₅₀ value of 2.8 μM in VeroE6 cells. nih.gov Another study confirmed that indole chloropyridinyl ethers can effectively suppress the reproduction of the SARS-CoV-2 virus when applied after infection. researchgate.netscilit.com

It is important to note that while some compounds like chloroquine (B1663885) initially showed antiviral activity against SARS-CoV-1 in lab studies, later clinical trials for SARS-CoV-2 showed little to no effect. kuleuven.be This highlights the complexity of translating in vitro results to clinical efficacy. The research on indole-based inhibitors represents a more targeted approach, aiming to design molecules that specifically interact with viral enzymes. nih.gov

Central Nervous System Activities (e.g., Anticonvulsant, Anticholinergic Potential)

Indanone derivatives, which can be synthesized from indene precursors, have been investigated for a range of central nervous system (CNS) activities. researchgate.net The indanone structure is a feature in several compounds explored for anticonvulsant and anticholinergic properties. For instance, various indanone derivatives have been reported to possess anticonvulsant activity. researchgate.net

The development of chemical delivery systems (CDS) for antiepileptic drugs has utilized redox targetors to enhance CNS uptake, demonstrating the adaptability of certain chemical scaffolds for brain-targeted therapies. nih.gov While not directly involving this compound, this research underscores the potential of related structures in CNS drug development. Furthermore, compounds with anticholinergic activity are used in the management of various neurological and psychiatric disorders. google.comgoogle.com The structural features of indene derivatives make them candidates for the design of new CNS-active agents. researchgate.net

Agrochemical Research and Development

This compound as a Key Intermediate for Insecticides (e.g., Indoxacarb)

This compound is a critical precursor in the synthesis of the oxadiazine insecticide, indoxacarb (B177179). Specifically, a derivative, methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, serves as a key intermediate in the production of indoxacarb. chemicalbook.com The insecticidal activity of indoxacarb is primarily attributed to its (S)-enantiomer. rsc.orgrsc.org

The synthesis of (S)-indoxacarb, therefore, relies on the efficient and stereoselective preparation of its chiral intermediate, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. rsc.orgrsc.org Research has focused on improving the synthesis of this key intermediate to increase the yield and enantiomeric excess of the final active ingredient. rsc.orggoogle.com Methods have been developed using various oxidants and catalysts to achieve high stereoselectivity, which is crucial for producing a more effective and environmentally compatible pesticide. rsc.orgrsc.org Biocatalytic processes using bacterial strains like Bacillus cereus have also been explored to achieve high stereoselectivity in producing the (S)-enantiomer of the indoxacarb intermediate. nih.gov

Investigation of Herbicidal and Other Pest Control Applications of Chlorinated Indene Derivatives

Chlorinated indene derivatives have been explored for their potential as herbicides. ontosight.ai The structural characteristics of these compounds make them candidates for developing new agents for weed control. ontosight.ai For example, N-[heterocyclicaminocarbonyl]-1H-indene-sulfonamides, which can include chlorinated derivatives, have been patented for their herbicidal properties. google.com

Research into related indole derivatives has also yielded promising results for herbicidal applications. frontiersin.org A series of novel indole-3-carboxylic acid derivatives designed as antagonists for the auxin receptor protein TIR1 have shown significant herbicidal activity. frontiersin.org Several of these compounds exhibited excellent inhibition of both root and shoot growth in dicotyledonous and monocotyledonous weeds. frontiersin.org This line of research, while not directly on chlorinated indenes, suggests that the broader class of indene and indole derivatives holds potential for the development of new herbicides with specific modes of action. frontiersin.orgontosight.ai

Materials Science and Polymer Chemistry

The unique structure of indene and its derivatives makes them of interest in materials science and polymer chemistry. ontosight.ai The indane structure, characterized by a fused benzene (B151609) and cyclopentane (B165970) ring, provides a rigid framework that can be incorporated into polymers or used as a building block for specialty materials. While specific applications of this compound in this field are not extensively documented in the provided search results, the potential exists for its use in creating new materials with specific optical, electrical, or mechanical properties. ontosight.ai The presence of the chlorine atom can influence the reactivity and properties of resulting polymers or materials. The use of indene derivatives as building blocks for materials is an area of ongoing research. chemscene.com

Application as a Research Intermediate for Novel Materials

This compound and its related structures serve as crucial building blocks in the synthesis of new materials with tailored properties. The presence of the chloro group and the indene backbone allows for a variety of chemical modifications, making these compounds versatile intermediates in materials science. ontosight.ai

For instance, chlorinated indene derivatives are explored for their potential in creating materials with specific optical, electrical, or mechanical properties. The reactivity of the indene ring system, combined with the influence of the chlorine substituent, enables the construction of complex molecular architectures. ontosight.ai A notable example is the use of 5-chloro-1-indanone (B154136), a derivative of this compound, as a starting material for more complex molecules. The synthesis of 5-chloro-1-indanone can be achieved through the cyclization of 3-(4-chlorophenyl)propionic acid using catalysts like aluminum chloride or trifluoromethanesulfonic acid. google.com

Furthermore, derivatives such as methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate are key intermediates in the synthesis of specific agrochemicals, highlighting the role of chlorinated indene structures in producing valuable target molecules. rsc.org The synthesis of this particular intermediate has been optimized for industrial-scale production using aqueous tert-butyl hydroperoxide as an oxidant. rsc.org The versatility of these intermediates is also demonstrated in their use for creating a range of heterocyclic compounds. researchgate.net

Polymerization Studies of Indene and its Chlorinated Derivatives

The polymerization of indene and its derivatives, including chlorinated variants, has been a subject of significant research. The resulting polyindenes exhibit interesting properties that make them suitable for various applications.

Radiation-induced polymerization of indene has been shown to proceed through a mixed free-radical and cationic mechanism. researchgate.netnih.gov The presence of a sensitizer, such as 1,1,2,2-tetrachloroethane, can enhance the polymerization rate and yield, favoring the cationic pathway. nih.govmdpi.com While this sensitization increases the efficiency of polymer formation, it can result in polyindene with a relatively low molecular weight. nih.gov

Studies on the cationic polymerization of indene have demonstrated the possibility of controlled polymerization, leading to polymers with defined molecular weights and relatively narrow molecular weight distributions. researchgate.netacs.org For instance, initiating systems like cumyl chloride/BCl3 have been used to achieve controlled polymerization of α-methylstyrene, a related monomer. acs.org The development of living cationic polymerization techniques has further expanded the ability to create well-defined polymers from vinyl ethers and other monomers, which can be analogous to indene polymerization. acs.org

Polymers derived from indene and its derivatives, such as those involving 4,7-Methano-1H-indene, are known for their high thermal stability and good mechanical properties, making them candidates for use in aerospace and automotive components. ontosight.ai

Development of Advanced Functional Materials Incorporating Indene Scaffolds

The indene scaffold is a valuable structural motif in the design of advanced functional materials. These materials often feature tailored properties for specific applications in electronics, tissue engineering, and more.

In the field of tissue engineering, for example, scaffolds made from biodegradable polymers are crucial for supporting cell growth and tissue regeneration. imdea.org While not directly using this compound, the principles of scaffold design, which involve creating porous structures with specific mechanical properties and degradation rates, are relevant to the potential application of indene-based polymers. imdea.orgnih.gov For instance, scaffolds can be optimized by incorporating bioactive materials or by modifying their surface to enhance cell interaction. nih.gov The use of materials like multi-walled carbon nanotubes (MWCNTs) within a polymer scaffold can significantly improve the interaction with neural tissue, guiding axonal growth. sissa.it

The versatility of the indene structure is also seen in the development of modular scaffold systems where different layers of materials can be combined to achieve desired properties like strength and biodegradation rate. researchgate.net

Corrosion Inhibition Studies Utilizing 5-Chloro-1H-indole-2,3-dione Derivatives

Derivatives of 5-chloro-1H-indole-2,3-dione (5-chloroisatin), a compound structurally related to this compound, have shown significant promise as corrosion inhibitors for mild steel in acidic environments. aphrc.orgjmaterenvironsci.comresearchgate.net These studies highlight the protective capabilities of molecules containing the chlorinated indole/indene-like core.

Research has demonstrated that compounds like 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione can achieve high inhibition efficiency, reaching up to 91% at a concentration of 10⁻³M in a 1M phosphoric acid solution. aphrc.orgjmaterenvironsci.comresearchgate.net These inhibitors function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. aphrc.orgjmaterenvironsci.comresearchgate.net The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. aphrc.orgjmaterenvironsci.comresearchgate.net

Further studies have compared the corrosion inhibition performance of different 5-chloroisatin derivatives in hydrochloric acid. jmcs.org.mx Compounds such as 1-allyl-5-chloro-indoline-2,3-dione and 5-chloro-1-octylindoline-2,3-dione also exhibit effective inhibition, with their efficiency increasing with concentration. jmcs.org.mx The nature of the adsorption can be either physical or chemical, depending on the specific derivative. jmcs.org.mx The protective effect of these inhibitors has been visually confirmed by scanning electron microscopy (SEM), which shows the formation of a protective film on the metal surface. researchgate.netresearchgate.net

Table 1: Corrosion Inhibition Efficiency of 5-Chloro-1H-indole-2,3-dione Derivatives on Mild Steel

| Inhibitor | Acid Medium | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 1M H₃PO₄ | 10⁻³ | 91 | Langmuir |

| 1-allyl-5-chloro-indoline-2,3-dione | 1.0M HCl | Varies | Increases with concentration | Langmuir |

Fullerene-Indene Adduct Synthesis for Material Applications

The synthesis of adducts between fullerenes (like C60) and indene derivatives has emerged as a promising route to novel electron-transporting materials (ETMs) for use in photovoltaic devices, particularly perovskite solar cells (PSCs). nih.govacs.org

The reaction typically involves a Diels-Alder [4+2] cycloaddition between fullerene C60 and an indene derivative. nih.govacs.orgnanoge.org This method allows for the creation of a wide range of indene-fullerene adducts with various functional groups. nih.govnanoge.org These adducts are designed to have suitable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron extraction from the perovskite absorber layer in a solar cell. nih.govnanoge.org

For example, a series of indene-C60 adducts, including those with acetamido functional groups, have been synthesized and incorporated into inverted (p-i-n) perovskite solar cells fabricated on flexible substrates. nih.gov One such derivative, 6'-acetamido-1',4'-dihydro-naphtho[2',3':1,2] researchgate.netnih.govfullerene-C60 (NHAc-ICMA), has demonstrated a power conversion efficiency of 13.61%. nanoge.org The synthesis of these adducts can be scaled up using microwave flow reactors, which allows for a more efficient and controlled production process. acs.org The use of a non-chlorinated solvent like o-xylene (B151617) in this process also represents a step towards greener chemistry. acs.org

Table 2: Synthesized Fullerene-Indene Adducts and their Application

| Adduct Name | Synthesis Method | Application | Reported Efficiency |

|---|---|---|---|

| NHAc-ICMA | Diels-Alder Cycloaddition | Electron-Transporting Material in flexible PSCs | 13.61% |

| IC60MA | Microwave Flow Synthesis | Organic Photovoltaic Acceptor Material | 1.1 g/h productivity |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies for 5-Chloro-1H-indene

The synthesis of this compound and its derivatives is a cornerstone of its utility. While established methods exist, ongoing research is focused on developing more efficient, selective, and environmentally benign synthetic routes. A primary driver for this is the need for industrially feasible and scalable processes. rsc.org

Key areas of development include:

Advanced Catalysis : Researchers are exploring novel catalytic systems to improve reaction efficiency and selectivity. This includes the use of copper(I)-catalyzed domino reactions for the one-pot synthesis of substituted indenes and visible light-assisted nickel- and iridium-photocatalysis for constructing complex spiro[furan-3,1′-indene] skeletons. nih.govrsc.org Palladium-catalyzed reactions are also being investigated for creating intricate polycyclic indene (B144670) structures. rsc.org

Stereoselective Synthesis : For applications in agrochemicals and pharmaceuticals, obtaining a specific enantiomer is often crucial. Significant effort is being directed towards stereoselective synthesis. For example, improved protocols for preparing key chiral intermediates of the pesticide Indoxacarb (B177179), such as methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, have been developed using specific oxidants like aqueous tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide in combination with chiral catalysts like cinchonine (B1669041) to enhance the yield of the desired S-isomer. rsc.orggoogle.com

Process Optimization : Innovations in reaction conditions are leading to higher yields and purity. One patented method describes replacing dichloromethane (B109758) with n-hexane as the solvent to increase the crystallization and yield of an intermediate, while the addition of benzylamine (B48309) was found to inhibit the formation of impurities. google.com Such optimizations are critical for making production more cost-effective.

Table 1: Emerging Synthetic Methodologies for Indene Derivatives

| Methodology | Key Features | Advantage | Reference |

|---|---|---|---|

| Stereoselective Oxidation | Use of aqueous TBHP as oxidant. | Efficient, highly stereoselective, and industrially feasible for chiral intermediates. | rsc.org |

| Dual Catalyst Photocatalysis | Synergistic nickel- and iridium-photocatalysis under visible light. | Atom-economic and mild conditions for synthesizing complex spiro derivatives. | rsc.org |

| Domino Reaction | Copper(I)-catalyzed three-component coupling and cyclization. | Efficient one-pot synthesis of substituted indenes. | nih.gov |

| Process Optimization | Replacing dichloromethane with n-hexane; adding benzylamine. | Increased product crystallization, controllable reaction, and higher yield. | google.com |

| Biocatalysis | Whole-cell biocatalysis using Bacillus cereus. | High stereoselectivity for resolving racemic mixtures to produce chiral intermediates. | nih.gov |

Advanced Biological Target Identification and Mechanism of Action Studies for this compound Analogs

While many indene derivatives are known for their biological activity, a deep understanding of their precise molecular targets and mechanisms of action is often lacking. Future research will heavily lean on advanced biochemical and computational techniques to elucidate these interactions, which is a critical step in drug discovery and development. frontiersin.orgnih.gov

Emerging approaches include:

Chemical Proteomics : Techniques such as Compound-Centered Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP) are powerful tools for identifying the specific protein targets that a small molecule interacts with within a complex biological system. frontiersin.org These probe-based and non-probe methods help to isolate and identify target proteins directly from cell lysates or living cells. frontiersin.orgnih.gov

Structural Biology : X-ray crystallography provides high-resolution structural information about how a compound binds to its target. For instance, the crystal structure of a 5-chloro-N-aryl-1H-indole-2-carboxamide derivative bound to human liver glycogen (B147801) phosphorylase a (hLGPa) revealed that it binds in a solvent cavity at the dimer interface, providing a clear picture of its inhibitory mechanism. nih.gov

Computational Modeling : Molecular docking and density functional theory (DFT) simulations are increasingly used to predict and analyze the binding modes of indene derivatives with their targets. acs.org These computational studies can rationalize observed structure-activity relationships and guide the design of more potent analogs. For example, docking studies have been used to investigate the binding patterns of 5-chloro-1H-indole-2,3-dione derivatives with potential inhibitory targets. researchgate.net

Table 2: Target Identification and Mechanistic Insights for Indene Analogs

| Indene Analog Class | Identified Biological Target | Method of Study | Potential Application | Reference |

|---|---|---|---|---|

| Indene amino acid derivatives | Succinate (B1194679) dehydrogenase (SDH) | Molecular docking, DFT simulations, SEM | Fungicides | acs.org |

| 5-Chloro-N-aryl-1H-indole-2-carboxamides | Human liver glycogen phosphorylase a (hLGPa) | X-ray crystallography | Antidiabetic agents | nih.gov |

| 5-Chloro-1H-indole-2,3-dione derivatives | Inhibitory targets from Protein Data Bank | Molecular docking (AutoDock Vina) | Antibacterial agents | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Indene-Based Compounds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. mednexus.orgmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and discovery pipeline for new indene-based compounds. scielo.brresearchgate.net

Key applications of AI/ML in this field include:

Predictive Modeling : ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity or physicochemical properties of novel, untested indene derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. scielo.br By providing the model with a desired set of properties (e.g., high affinity for a specific target, low toxicity), AI can generate novel indene-based structures that are optimized for a particular function.

Virtual Screening : AI can rapidly screen massive virtual libraries containing millions or even billions of compounds to identify those likely to bind to a specific biological target. mednexus.org This dramatically reduces the time and cost associated with high-throughput screening.

Mechanism of Action Analysis : As demonstrated with indene amino acid derivatives, computational tools like DFT and molecular electrostatic potential (MEP) analysis, which are often integrated into AI-driven workflows, can help corroborate proposed binding modes and mechanisms of action. acs.org